3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
CAS No.: 376371-41-4
Cat. No.: VC11970137
Molecular Formula: C21H25NO2
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376371-41-4 |
|---|---|
| Molecular Formula | C21H25NO2 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23) |
| Standard InChI Key | OZXLKPYJFSZSBG-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Overview
Chemical Name:
3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
Key Features:
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Phenyl Groups: Two aromatic phenyl rings contribute to the compound's hydrophobicity and potential for π–π interactions.
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Tetrahydropyran Ring: A six-membered oxygen-containing heterocyclic ring that adds conformational flexibility and polarity.
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Propanamide Backbone: The amide functional group is known for its role in hydrogen bonding, which can influence solubility and reactivity.
Molecular Formula: C20H23NO2
Molecular Weight: 309.40 g/mol
Synthesis Pathway
While specific synthesis methods for this compound are not directly available in the search results, a plausible synthetic route can be proposed based on general organic chemistry principles:
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Step 1: Formation of the Tetrahydropyran Intermediate
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React 4-hydroxybenzaldehyde with a suitable alkene under acidic conditions to form the tetrahydropyran ring through an acid-catalyzed Prins reaction.
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Step 2: Amide Bond Formation
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Couple the tetrahydropyran intermediate with 3-phenylpropanoic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond.
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Step 3: Final Functionalization
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Introduce the second phenyl group via Friedel-Crafts alkylation or similar aromatic substitution reactions.
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This multi-step synthesis ensures regioselectivity and high yields while maintaining functional group integrity.
Analytical Characterization
The characterization of this compound would typically involve:
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NMR Spectroscopy (¹H and ¹³C):
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Signals for phenyl protons (~7 ppm).
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Aliphatic protons from the tetrahydropyran ring (~1–4 ppm).
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Amide proton (~8–9 ppm).
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IR Spectroscopy:
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Amide C=O stretch (~1650 cm⁻¹).
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Aromatic C-H stretches (~3000 cm⁻¹).
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C-O-C stretches from the tetrahydropyran (~1100 cm⁻¹).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 309 (corresponding to C20H23NO2).
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Elemental Analysis:
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Confirms carbon, hydrogen, nitrogen, and oxygen content consistent with the molecular formula.
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Potential Applications
Although specific applications for this compound are not documented in the search results, its structural features suggest several possibilities:
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Pharmaceutical Research:
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The amide group and aromatic rings make it a candidate for drug discovery, particularly as a scaffold for enzyme inhibitors or receptor ligands.
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Material Science:
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The combination of hydrophobic and polar regions could enable its use in designing functionalized surfaces or organic semiconductors.
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Biological Activity Studies:
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The compound may exhibit bioactivity due to its resemblance to natural products containing tetrahydropyran rings (e.g., sugars or glycosides).
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Research Gaps and Future Directions
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Biological Evaluation:
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Studies on its pharmacological properties (e.g., anti-inflammatory or antimicrobial activity) are necessary.
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Synthetic Optimization:
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Development of greener synthesis methods could enhance yield and reduce environmental impact.
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Computational Studies:
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Molecular docking or QSAR analysis could predict interactions with biological targets.
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